4-[7-(2-Methoxyethyl)-2,6-dioxo-3-(phenylmethyl)-8-purinyl]benzonitrile
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Overview
Description
4-[7-(2-methoxyethyl)-2,6-dioxo-3-(phenylmethyl)-8-purinyl]benzonitrile is an oxopurine.
Scientific Research Applications
Analgesic Activity
A study by Zygmunt et al. (2015) found significant analgesic activity in derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl, which are structurally related to 4-[7-(2-Methoxyethyl)-2,6-dioxo-3-(phenylmethyl)-8-purinyl]benzonitrile. These compounds showed stronger analgesic effects than acetylic acid in tests, indicating their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Metabolism Characterization
Wang et al. (2016) characterized the in vivo metabolism of a compound structurally similar to this compound. Their study provides insights into the metabolic pathways, revealing predominant processes like N-depyridinylation and N-demethylation, crucial for understanding the safety and mechanism of action of such compounds (Wang et al., 2016).
Luminescent Properties
Research by Ahipa et al. (2014) on luminescent properties of compounds structurally related to this compound showed their potential as blue emitting materials. This highlights their applicability in fields like optoelectronics and material science (Ahipa et al., 2014).
Synthesis Methodologies
Kangani et al. (2008) described a method for the synthesis of benzonitriles from phenylacetic acids. This research provides valuable insights into the synthetic pathways that could be relevant for the production of compounds like this compound (Kangani et al., 2008).
Photoreactions
Mattay et al. (1987) investigated the photoreactions of benzonitrile with cyclic enol ethers. Understanding these photoreactions is critical in the context of photochemistry and could have implications for the study of this compound (Mattay et al., 1987).
Properties
Molecular Formula |
C22H19N5O3 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxopurin-8-yl]benzonitrile |
InChI |
InChI=1S/C22H19N5O3/c1-30-12-11-26-18-20(24-19(26)17-9-7-15(13-23)8-10-17)27(22(29)25-21(18)28)14-16-5-3-2-4-6-16/h2-10H,11-12,14H2,1H3,(H,25,28,29) |
InChI Key |
IYYXHZZNRSYNIR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(N=C1C3=CC=C(C=C3)C#N)N(C(=O)NC2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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